molecular formula C16H18N4O3 B3160461 Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 866049-07-2

Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No. B3160461
CAS RN: 866049-07-2
M. Wt: 314.34 g/mol
InChI Key: VYAAZBFFQSIXER-UHFFFAOYSA-N
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Description

Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate is a chemical compound with the molecular formula C16H18N4O3 and a molecular weight of 314.33912 . It is a derivative of 1,2,4-triazine, a class of compounds known for their applications in various fields and their important biological properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, such as Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate, involves the substitution of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This can be achieved by the conventional method or by using microwave irradiation .


Molecular Structure Analysis

The molecular structure of Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate is derived from its molecular formula, C16H18N4O3 . Further characterization of its structure can be obtained through techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate primarily involve the substitution of chloride ions with morpholine . This reaction can be carried out in a dioxane/water solvent mixture at 70–80 °C using sodium carbonate as a base .


Physical And Chemical Properties Analysis

Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate has a molecular weight of 314.33912 . Further information about its physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Mechanism of Action

While the specific mechanism of action for Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate is not explicitly mentioned in the retrieved papers, it’s worth noting that some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Future Directions

The future directions for research on Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate could involve further exploration of its biological properties, given that some 1,3,5-triazines are known to have antitumor properties . Additionally, the development of more efficient synthesis methods could also be a potential area of research .

properties

IUPAC Name

ethyl 5-morpholin-4-yl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-23-16(21)13-15(20-8-10-22-11-9-20)17-14(19-18-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAAZBFFQSIXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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